1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to a 1,2,4-triazole ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropanecarboxylic acid derivatives with 4-methyl-1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of catalysts and automated systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the cyclopropane ring.
4-Methyl-1,2,4-triazole: Lacks the cyclopropane and amine groups.
Cyclopropanecarboxylic acid derivatives: Similar cyclopropane structure but different functional groups.
Uniqueness: 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a triazole ring with a methyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C6H10N4 |
---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1-(4-methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-5(10)6(7)2-3-6/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
DZPJWPVKGYOETM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.